1-(2H-1,3-benzodioxol-5-yl)-3-{[(2-chlorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2H-1,3-benzodioxol-5-yl)-3-{[(2-chlorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one is a synthetic organic compound that belongs to the class of pyrazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{[(2-chlorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one typically involves the following steps:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzodioxolyl group: This step involves the coupling of the benzodioxolyl moiety to the pyrazinone core using suitable reagents and catalysts.
Attachment of the chlorobenzylamino group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-{[(2-chlorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{[(2-chlorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA interaction: The compound may interact with genetic material, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-benzodioxol-5-yl)-3-amino-pyrazin-2(1H)-one
- 1-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)pyrazin-2(1H)-one
- 1-(1,3-benzodioxol-5-yl)-3-[(2-methylbenzyl)amino]pyrazin-2(1H)-one
Uniqueness
1-(2H-1,3-benzodioxol-5-yl)-3-{[(2-chlorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one is unique due to the presence of both the benzodioxolyl and chlorobenzylamino groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(2-chlorophenyl)methylamino]pyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c19-14-4-2-1-3-12(14)10-21-17-18(23)22(8-7-20-17)13-5-6-15-16(9-13)25-11-24-15/h1-9H,10-11H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOJDQCMULTZAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=CN=C(C3=O)NCC4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.